molecular formula C15H12N2O3 B10902235 N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]benzohydrazide CAS No. 5327-23-1

N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]benzohydrazide

Cat. No.: B10902235
CAS No.: 5327-23-1
M. Wt: 268.27 g/mol
InChI Key: LDCJHBPONKAQST-CXUHLZMHSA-N
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Description

N’-[(E)-1,3-Benzodioxol-5-ylmethylidene]benzohydrazide is an organic compound known for its nonlinear optical properties. . The compound’s structure consists of a benzohydrazide moiety linked to a 1,3-benzodioxole ring through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-1,3-Benzodioxol-5-ylmethylidene]benzohydrazide typically involves the condensation reaction between benzohydrazide and 1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction proceeds as follows:

Benzohydrazide+1,3-Benzodioxole-5-carbaldehydeN’-[(E)-1,3-Benzodioxol-5-ylmethylidene]benzohydrazide\text{Benzohydrazide} + \text{1,3-Benzodioxole-5-carbaldehyde} \rightarrow \text{N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]benzohydrazide} Benzohydrazide+1,3-Benzodioxole-5-carbaldehyde→N’-[(E)-1,3-Benzodioxol-5-ylmethylidene]benzohydrazide

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N’-[(E)-1,3-Benzodioxol-5-ylmethylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 1,3,4-Oxadiazoles.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzohydrazides.

Mechanism of Action

The mechanism of action of N’-[(E)-1,3-Benzodioxol-5-ylmethylidene]benzohydrazide involves its ability to interact with various molecular targets. The compound exhibits donor-acceptor interactions, which stabilize its structure and enhance its nonlinear optical properties . The charge transfer mechanism is facilitated by the π-π* transition, which occurs at 324 nm

Properties

CAS No.

5327-23-1

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzamide

InChI

InChI=1S/C15H12N2O3/c18-15(12-4-2-1-3-5-12)17-16-9-11-6-7-13-14(8-11)20-10-19-13/h1-9H,10H2,(H,17,18)/b16-9+

InChI Key

LDCJHBPONKAQST-CXUHLZMHSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=CC=C3

Origin of Product

United States

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